

Application Notes: ¹H NMR and Spectroscopic Analysis of Ethyl Dihydrogen Phosphate

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Compound of Interest		
Compound Name:	Ethyl dihydrogen phosphate	
Cat. No.:	B155537	Get Quote

Introduction

Ethyl dihydrogen phosphate (C₂H₇O₄P), also known as monoethyl phosphate, is an organophosphate compound of interest in various fields of chemical and biological research.[1] [2] As a monoalkyl phosphate, it serves as a model compound for studying the properties and interactions of more complex biological phosphate esters. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of **ethyl dihydrogen phosphate**.[1] This document provides a detailed protocol for its analysis using ¹H NMR spectroscopy, summarizes the expected spectral data, and outlines the experimental workflow.

¹H NMR Spectral Data

The ¹H NMR spectrum of **ethyl dihydrogen phosphate** is characterized by two distinct signals corresponding to the ethyl group protons. The chemical shifts can be influenced by factors such as the solvent used and pH.[1][3]

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Methyl (CH₃)	1.2 - 1.4	Triplet (t)	JHH ≈ 7 Hz
Methylene (OCH ₂)	4.0 - 4.2	Quartet (q)	JHH ≈ 7 Hz
Hydroxyl (OH)	Variable	Singlet (broad)	N/A



Table 1: Summary of typical ¹H NMR spectral data for **ethyl dihydrogen phosphate**.[1]

Spectroscopic Analysis

Proton (1H) NMR Spectroscopy

The ¹H NMR spectrum provides clear evidence for the ethyl group.[1]

- Methylene Protons (OCH₂): The protons on the carbon adjacent to the phosphate group appear as a quartet in the range of δ 4.0–4.2 ppm.[1] The splitting into a quartet is due to spin-spin coupling with the three neighboring protons of the methyl group.
- Methyl Protons (CH₃): The three protons of the terminal methyl group resonate as a triplet at approximately δ 1.2–1.4 ppm.[1] This signal is split into a triplet by the two adjacent methylene protons.
- Hydroxyl Protons (POH): The two acidic protons on the phosphate group are typically observed as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and the solvent used, particularly its ability to engage in hydrogen bonding. In deuterated solvents like D₂O, this signal will exchange with deuterium and may disappear or be observed as a broad HOD peak.

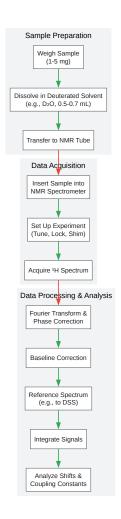
Phosphorus (31P) NMR Spectroscopy

While this note focuses on 1 H NMR, 31 P NMR is a highly valuable complementary technique for analyzing organophosphorus compounds.[1][4] **Ethyl dihydrogen phosphate** typically shows a single peak in the 31 P NMR spectrum between δ 0–2 ppm, which is characteristic of a monoester phosphate group.[1] The spectrum is often acquired with 1 H decoupling to simplify the signal to a singlet.[5]

Visualized Structure and Workflow

Caption: Molecular structure of **ethyl dihydrogen phosphate** with distinct proton environments (Ha and Hb).





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Caption: Experimental workflow for ¹H NMR analysis of **ethyl dihydrogen phosphate**.

Experimental Protocols

This section provides a standard operating procedure for the ¹H NMR spectroscopic analysis of **ethyl dihydrogen phosphate**.

Objective: To obtain a high-resolution ¹H NMR spectrum of **ethyl dihydrogen phosphate** for structural confirmation and purity assessment.

Materials:

- Ethyl dihydrogen phosphate sample
- Deuterated solvent (e.g., Deuterium Oxide D₂O, 99.9 atom % D)



- Internal reference standard (e.g., DSS or TSP for D₂O)
- 5 mm NMR tubes
- Pipettes and glassware

Equipment:

- High-field NMR Spectrometer (e.g., 400 MHz or higher)
- Vortex mixer
- Analytical balance

Procedure:

- 1. Sample Preparation
- Accurately weigh 1-5 mg of the ethyl dihydrogen phosphate sample directly into a clean, dry vial.
- Add approximately 0.6 mL of a suitable deuterated solvent (D₂O is commonly used for polar organophosphates).
- If quantitative analysis is required, add a known amount of an internal standard.
- Vortex the vial until the sample is completely dissolved.
- Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
- Cap the NMR tube securely.
- 2. NMR Data Acquisition
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
- Set the appropriate acquisition parameters for a standard ¹H experiment. Typical parameters on a 400 MHz spectrometer are:
- Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
- Spectral Width: ~12-16 ppm.



- Acquisition Time: 2-4 seconds.
- Relaxation Delay (D1): 1-5 seconds (a longer delay of >5x T₁ is needed for accurate integration).
- Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
- Start the acquisition.
- 3. Data Processing and Analysis
- After acquisition is complete, apply Fourier transformation to the Free Induction Decay (FID) to generate the spectrum.
- Perform phase correction (both zero-order and first-order) to ensure all peaks are in positive absorptive mode.
- Apply a baseline correction to obtain a flat baseline across the spectrum.
- Reference the spectrum by setting the chemical shift of the internal standard (e.g., DSS) to 0.00 ppm.[6]
- Integrate the signals corresponding to the methylene (OCH₂) and methyl (CH₃) protons. The
 integration ratio should be approximately 2:3.
- Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of ethyl dihydrogen phosphate.

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